![molecular formula C17H11ClN2O4 B5812360 N-(4-chloro-3-nitrophenyl)-1-hydroxy-2-naphthamide CAS No. 68352-28-3](/img/structure/B5812360.png)
N-(4-chloro-3-nitrophenyl)-1-hydroxy-2-naphthamide
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Overview
Description
N-(4-chloro-3-nitrophenyl)-1-hydroxy-2-naphthamide, commonly known as CNH-Nap, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. CNH-Nap is a derivative of 2-naphthol and is primarily used as a reagent in biochemical and physiological experiments.
Scientific Research Applications
CNH-Nap has a wide range of applications in scientific research. It is primarily used as a reagent in biochemical and physiological experiments to study the activity of various enzymes and proteins. CNH-Nap is also used as a fluorescent probe to detect the presence of metal ions in biological samples. Additionally, CNH-Nap has been shown to possess anti-inflammatory and anti-tumor properties, making it a potential candidate for drug development.
Mechanism of Action
The mechanism of action of CNH-Nap is not fully understood. However, it is believed that CNH-Nap acts as a chelator, binding to metal ions and preventing them from participating in various biological processes. CNH-Nap has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation.
Biochemical and Physiological Effects:
CNH-Nap has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, which is involved in inflammation, and may therefore have potential anti-inflammatory properties. Additionally, CNH-Nap has been shown to possess anti-tumor properties, making it a potential candidate for cancer treatment. CNH-Nap has also been shown to act as a fluorescent probe, making it useful for detecting the presence of metal ions in biological samples.
Advantages and Limitations for Lab Experiments
One advantage of using CNH-Nap in lab experiments is its versatility. CNH-Nap can be used as a reagent in a variety of experiments, making it useful for studying different biological processes. Additionally, CNH-Nap is relatively easy to synthesize and purify, making it readily available for use in experiments. However, there are also limitations to using CNH-Nap. One limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. Additionally, CNH-Nap may have potential side effects, which could affect the accuracy of experimental results.
Future Directions
There are several potential future directions for research involving CNH-Nap. One area of research could focus on further elucidating the mechanism of action of CNH-Nap. This could involve studying the binding interactions between CNH-Nap and metal ions, as well as the effects of CNH-Nap on enzyme activity. Another area of research could focus on the potential anti-inflammatory and anti-tumor properties of CNH-Nap. This could involve studying the effects of CNH-Nap on inflammation and tumor growth in animal models. Additionally, research could be conducted to explore the potential use of CNH-Nap as a fluorescent probe for detecting the presence of metal ions in biological samples.
Synthesis Methods
The synthesis of CNH-Nap involves the reaction of 1-hydroxy-2-naphthoic acid with 4-chloro-3-nitroaniline in the presence of a suitable coupling agent. The reaction proceeds through the formation of an amide bond between the carboxylic acid group of 1-hydroxy-2-naphthoic acid and the amino group of 4-chloro-3-nitroaniline. The resulting product is then purified by recrystallization to obtain pure CNH-Nap.
properties
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-1-hydroxynaphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O4/c18-14-8-6-11(9-15(14)20(23)24)19-17(22)13-7-5-10-3-1-2-4-12(10)16(13)21/h1-9,21H,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCWJBIGWQYBJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356740 |
Source
|
Record name | 2-Naphthalenecarboxamide, N-(4-chloro-3-nitrophenyl)-1-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Naphthalenecarboxamide, N-(4-chloro-3-nitrophenyl)-1-hydroxy- | |
CAS RN |
68352-28-3 |
Source
|
Record name | 2-Naphthalenecarboxamide, N-(4-chloro-3-nitrophenyl)-1-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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